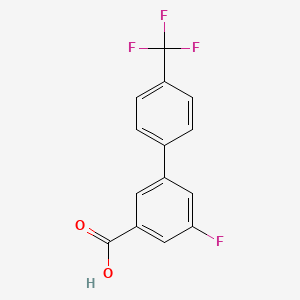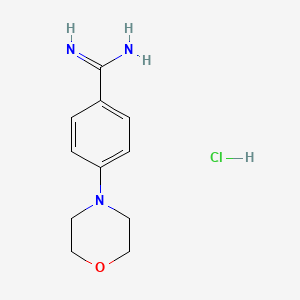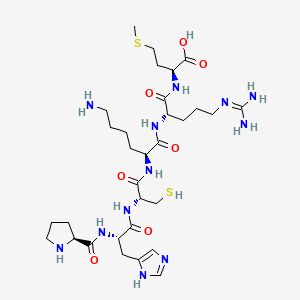
H-Pro-His-Cys-Lys-Arg-Met-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-Pro-His-Cys-Lys-Arg-Met-OH” is a peptide that acts as an antioxidant by reacting with active oxygen species such as superoxide and hydroxyl radicals . It could have a therapeutic effect against diseases (e.g., arthritis and cancer) which may be associated with hydroxyl radical damage .
Chemical Reactions Analysis
“H-Pro-His-Cys-Lys-Arg-Met-OH” acts as an antioxidant by reacting with active oxygen species such as superoxide and hydroxyl radicals . This suggests that it may participate in redox reactions.Physical And Chemical Properties Analysis
The peptide “H-Pro-His-Cys-Lys-Arg-Met-OH” has a molecular weight of 831.02 and a formula of C33H58N12O9S2 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Antioxidant Properties : The peptide apelin-12 (H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH) and its structural analog have been shown to exhibit antioxidant properties. They demonstrated significant effects in reducing the oxidation rate of low-density lipoprotein, indicating their potential in combating oxidative stress (Pelogeykina et al., 2015).
Corticotropin Peptides Synthesis : Studies on the synthesis of corticotropin peptides have explored the creation of hexacosapeptide and heptacosapeptide sequences, showing the feasibility of synthesizing complex peptides for potential therapeutic uses (Inouye et al., 1976).
Somatostatin Synthesis : The successful solid-phase synthesis of somatostatin-28, a peptide with a complex structure, has been reported. This showcases the advancements in peptide synthesis techniques, which could be applicable to peptides like H-Pro-His-Cys-Lys-Arg-Met-OH (Ling et al., 1980).
DNA Cleavage by Ni(II) Metallopeptides : Research on Ni(II) x Xaa-Xaa-His metallopeptides, where Xaa represents various amino acids including Pro, Met, Arg, or Lys, has shown enhanced DNA cleavage activity. This indicates potential applications in molecular biology and therapeutic strategies (Huang et al., 1999).
Chemosensors for Arginine/Lysine and Metal Ions : A study on a coumarin-based multifunctional chemosensor demonstrated selective and sensitive detection of amino acids including Arg and Lys, as well as Cu2+ and Al3+ ions. This showcases the potential of peptides in sensor technologies (Li et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N12O7S2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37)/t19-,20-,21-,22-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZJOSHEZUEDBO-BTNSXGMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54N12O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655320 |
Source


|
| Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159147-88-3 |
Source


|
| Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

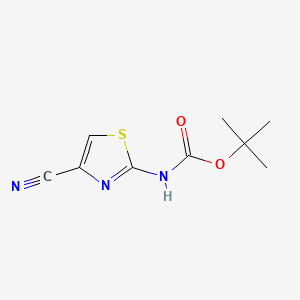

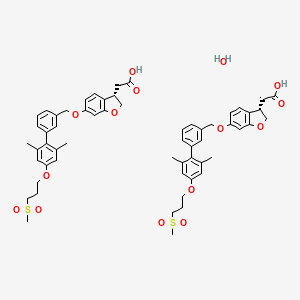
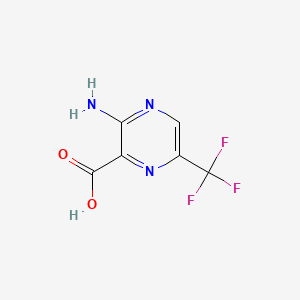
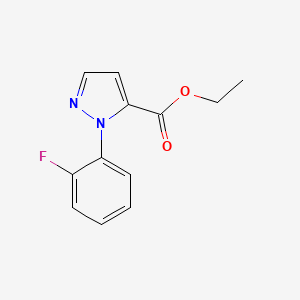
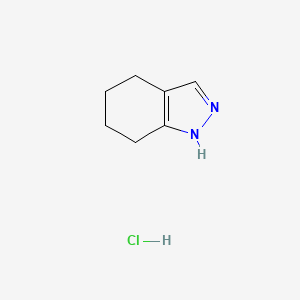

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)


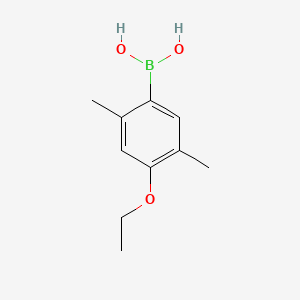
![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)
